Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Phytotoxic Screening
Compounds with a pyrazin-2-yl structure have been synthesized and evaluated for their antimicrobial and phytotoxic properties. For instance, a study synthesized derivatives of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, revealing that some compounds exhibited significant antimicrobial activities, while all synthesized compounds showed phytotoxic effects (Mumtaz et al., 2015).
Anticancer Activity
Research into thiophene-containing 1,3-diarylpyrazole derivatives has demonstrated their potential anticancer properties. One study synthesized these compounds and evaluated their growth inhibitory effects on various human cancer cell lines, identifying specific compounds with high activity against certain cancer cells (Inceler et al., 2013).
Enzyme Inhibitory Activity
The enzyme inhibitory activities of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) have been investigated, revealing significant inhibitory effects and potential for further pharmacological studies (Cetin et al., 2021).
Analgesic and Anti-inflammatory Activity
The synthesis of new pyrazole derivatives and their evaluation for analgesic and anti-inflammatory activities have been reported, showing that these compounds exhibit moderate to significant activities in vivo, comparable to standard drugs (Priyadarsini et al., 2020).
Properties
IUPAC Name |
pyrazin-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-16(12-9-17-5-6-18-12)21-7-1-3-11(10-21)14-19-20-15(23-14)13-4-2-8-24-13/h2,4-6,8-9,11H,1,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPDOGZDIZDVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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